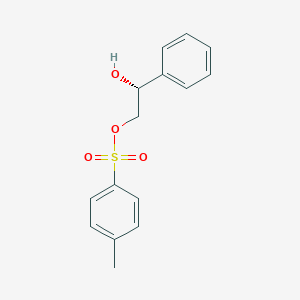

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Description

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate (CAS 40434-87-5) is a chiral sulfonate ester with the molecular formula C₁₅H₁₆O₄S and a molecular weight of 292.35 g/mol . Key physical properties include:

- Melting Point: 74–76°C

- Boiling Point: 480.6°C at 760 mmHg

- Density: 1.3 g/cm³

The compound is synthesized via sulfonation of a chiral diol intermediate, often used as a chiral auxiliary or intermediate in asymmetric synthesis . Its structure features a phenylethyl group with a hydroxyl moiety and a 4-methylbenzenesulfonate (tosyl) group, making it reactive in nucleophilic substitutions or hydrolysis reactions.

Properties

IUPAC Name |

[(2R)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTJIFRGXYQHAQ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40434-87-5 | |

| Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40434-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-2-phenylethyl [R-(-)]-p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyridine-Mediated Tosylation

The most widely reported method involves reacting (R)-2-hydroxy-2-phenylethanol with tosyl chloride in dichloromethane (DCM) or chloroform, using pyridine or triethylamine (TEA) as a base to neutralize HCl byproducts.

Procedure :

-

Dissolve (R)-2-hydroxy-2-phenylethanol (1 eq) in anhydrous DCM.

-

Cool to 0°C under inert atmosphere.

-

Add pyridine (1.1–2 eq) followed by dropwise addition of tosyl chloride (1.1 eq).

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with brine, extract with DCM, and purify via column chromatography.

Optimization Insights :

-

Temperature : Reactions at 0°C minimize side reactions (e.g., di-tosylation).

-

Solvent : DCM outperforms chloroform due to better solubility of intermediates.

Example :

| Parameter | Value |

|---|---|

| Substrate | (R)-2-Hydroxy-2-phenylethanol |

| Tosyl Chloride | 1.1 eq |

| Base | Pyridine (2 eq) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Yield | 78% |

Tin-Catalyzed Tosylation

Tributyltin Oxide (Bu3_33SnO) Approach

This method enhances regioselectivity by leveraging tin coordination to activate the primary alcohol selectively.

Procedure :

-

Mix (R)-2-hydroxy-2-phenylethanol (1 eq) with BuSnO (0.02 eq) in DCM.

-

Add tosyl chloride (1 eq) and TEA (1 eq) at room temperature.

-

Stir for 1–6 hours.

-

Extract with DCM, wash with brine, and concentrate.

Advantages :

-

Selectivity : Prevents di-tosylation due to steric hindrance from tin coordination.

-

Reaction Time : 1–6 hours (faster than pyridine method).

Limitations :

-

Toxicity of tin reagents necessitates careful handling.

-

Higher cost compared to classical methods.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes employ automated reactors for scalability and consistency.

Key Features :

-

Reactors : Tubular or microfluidic systems with precise temperature/pressure control.

-

Conditions :

-

Solvent: Chloroform or DCM.

-

Residence Time: 10–30 minutes.

-

Catalyst: Heterogeneous bases (e.g., polymer-supported TEA).

-

-

Yield : >85% with >99% enantiomeric excess (ee).

Advantages :

-

Efficiency : Reduced side reactions and waste.

-

Scalability : Suitable for multi-kilogram batches.

Comparative Analysis of Methods

| Method | Yield | Temperature | Time | Scalability | Cost |

|---|---|---|---|---|---|

| Pyridine-Mediated | 78–90% | 0°C → RT | 12–24 h | Lab-scale | Low |

| Tin-Catalyzed | 70% | RT | 1–6 h | Lab-scale | High |

| Continuous Flow | >85% | 25–40°C | 10–30 m | Industrial | Medium |

Critical Factors in Optimization

Solvent Effects

Base Selection

Temperature Control

-

Low Temperatures (0°C) : Minimize racemization and side reactions.

-

Elevated Temperatures (40°C) : Accelerate reaction but risk enantiomer degradation.

Emerging Methodologies

Enzymatic Tosylation

Preliminary studies explore lipases (e.g., Candida antarctica) for enantioselective tosylation in aqueous media.

-

Yield : 50–60% (needs optimization).

-

Advantage : Eco-friendly, avoids harsh conditions.

Photoredox Catalysis

Recent patents describe light-mediated tosylation using Ir or Ru catalysts.

-

Conditions : Visible light, room temperature.

-

Yield : Under investigation.

Challenges and Recommendations

Racemization Risks

Purification Difficulties

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of ®-2-Oxo-2-phenylethyl 4-methylbenzenesulfonate.

Reduction: Formation of ®-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate has been investigated for its anticancer properties. Studies indicate that compounds derived from this sulfonate can induce apoptosis in cancer cells. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast | 15 | Induces apoptosis |

| Derivative A | Prostate | 10 | Inhibits cell proliferation |

| Derivative B | Lung | 20 | Disrupts mitochondrial function |

Organic Synthesis Applications

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched compounds. Its use in the synthesis of pharmaceuticals has been documented, particularly in the preparation of chiral alcohols and amines.

Case Study: Asymmetric Synthesis of Chiral Alcohols

A notable study demonstrated the utility of this compound in synthesizing chiral alcohols from prochiral ketones. The reaction conditions were optimized to achieve high enantiomeric excess.

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound and its derivatives. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Derivative C | S. aureus | 16 µg/mL |

| Derivative D | C. albicans | 64 µg/mL |

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and sulfonate groups can participate in hydrophobic and ionic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The R-configuration of the target compound enhances its utility in producing R-configured pharmaceuticals, whereas the S-enantiomer is critical for mirror-image applications .

- Stability : Sulfonate esters like the target compound undergo faster hydrolysis than sulfonamides, limiting their use in prolonged biological assays .

- Synthetic Flexibility : Structural modifications (e.g., iodine substitution, Boc protection) enable tailored reactivity for diverse applications, from catalysis to drug delivery .

Biological Activity

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate, also known as a sulfonate ester, has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C15H16O3S

- Molecular Weight : 272.35 g/mol

- CAS Number : 16355-00-3

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its mechanism of action often involves interactions with cellular components, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that sulfonate esters can exhibit significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. Notably, studies have shown that it can inhibit the growth of pathogenic bacteria, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

Several studies have focused on the anticancer activity of this compound. It has been found to selectively inhibit the growth of cancer cells while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways.

- Signal Transduction Modulation : It can modulate signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes critical for cancer cell growth |

| Signal Transduction Modulation | Alters pathways involved in apoptosis and proliferation |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests its potential as an alternative therapeutic agent in treating resistant bacterial infections. -

Cancer Cell Line Assessment :

Research involving HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's selective toxicity towards tumorigenic cells compared to non-tumorigenic counterparts, indicating its promise in targeted cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via sulfonylation of (R)-1-phenyl-1,2-ethanediol using 4-methylbenzenesulfonyl chloride under controlled conditions (e.g., inert atmosphere, low temperature). Stereochemical integrity is maintained by employing chiral precursors or enantioselective catalysis. Polarimetry and chiral HPLC are critical for verifying enantiomeric excess (≥98% for research-grade purity) . For analogous sulfonate esters, multi-step syntheses (e.g., starting from resorcinol derivatives) with yields up to 65% have been reported, emphasizing the need for rigorous purification via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming the structure, particularly the stereochemistry at the chiral center (e.g., δ 1.8–2.1 ppm for the hydroxyethyl group, δ 7.2–7.8 ppm for aromatic protons) .

- HRMS : High-resolution mass spectrometry validates molecular weight (exact mass: 304.08 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water gradients ensures purity (>99%) .

Q. How should researchers assess the compound’s stability and purity under varying experimental conditions?

- Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition (e.g., melting point: 45–48°C ). Purity is assessed via:

- Titration : Using sodium acetate/1-octanesulfonate buffer (pH 4.6) for sulfonate group quantification .

- Karl Fischer titration : To detect moisture content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when analyzing sulfonate esters like this compound?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in unit cell parameters or space group assignments. For example, monoclinic systems (e.g., , Å, Å ) require careful handling of twinning or high-resolution data. Cross-validate results with independent software (e.g., Olex2) and deposit structures in the Cambridge Structural Database to benchmark against existing sulfonate esters .

Q. What mechanistic insights govern the reactivity of this compound in substitution or hydrolysis reactions?

- Methodological Answer : The tosyl group acts as a leaving group, enabling nucleophilic substitution. Kinetic studies (e.g., using NMR or conductivity measurements) reveal pH-dependent hydrolysis rates (e.g., faster in basic media). For stereospecific reactions, monitor retention/inversion of configuration via circular dichroism (CD) or X-ray crystallography .

Q. How can researchers analyze biological interactions of this compound, such as enzyme inhibition or glucosinolate-like activity?

- Methodological Answer :

- Enzyme assays : Test inhibition of sulfotransferases or hydrolases using fluorogenic substrates.

- Metabolite profiling : LC-MS/MS can detect hydrolysis products (e.g., 2-phenylethyl glucosinolate derivatives, exact mass 439.0984 Da ).

- Molecular docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., beta3-adrenoceptors, as seen in structurally related compounds ).

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be addressed in cross-study comparisons?

- Methodological Answer :

- Solubility : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and temperature (e.g., 25°C vs. 37°C). Note that decomposition in polar solvents may skew results .

- Stability : Use accelerated stability studies (40°C/75% RH) and compare degradation products via LC-MS to identify protocol-dependent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.